molecular formula C16H15NO4S B14650969 methyl N-(2,2-diphenylethenylsulfonyl)carbamate CAS No. 53285-94-2

methyl N-(2,2-diphenylethenylsulfonyl)carbamate

Cat. No.: B14650969
CAS No.: 53285-94-2
M. Wt: 317.4 g/mol
InChI Key: KERAEGWKOAUFRT-UHFFFAOYSA-N
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Description

Methyl N-(2,2-diphenylethenylsulfonyl)carbamate is a chemical compound with the molecular formula C17H17NO4S. It is a member of the carbamate family, which are organic compounds derived from carbamic acid. This compound is known for its unique structure, which includes a sulfonyl group attached to a diphenylethenyl moiety, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2,2-diphenylethenylsulfonyl)carbamate typically involves the reaction of 2,2-diphenylethenylsulfonyl chloride with methyl carbamate. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,2-diphenylethenylsulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(2,2-diphenylethenylsulfonyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of methyl N-(2,2-diphenylethenylsulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The carbamate group can also undergo hydrolysis to release active intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2,4-dichlorophenyl)carbamate
  • Methyl N-(2-ethylphenyl)carbamate
  • Methyl carbamate

Uniqueness

Methyl N-(2,2-diphenylethenylsulfonyl)carbamate is unique due to the presence of the diphenylethenyl moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

53285-94-2

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl N-(2,2-diphenylethenylsulfonyl)carbamate

InChI

InChI=1S/C16H15NO4S/c1-21-16(18)17-22(19,20)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)

InChI Key

KERAEGWKOAUFRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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